molecular formula C10H10N2OS B7817590 2-(2-Aminothiazol-4-yl)-4-methylphenol CAS No. 103037-98-5

2-(2-Aminothiazol-4-yl)-4-methylphenol

Cat. No. B7817590
CAS RN: 103037-98-5
M. Wt: 206.27 g/mol
InChI Key: JMLQQWPWAGJCEQ-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)-4-methylphenol is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiprion Activity

2-Aminothiazoles have shown promise as therapeutic leads for prion diseases. They exhibit antiprion activity in prion-infected neuroblastoma cell lines. Studies have focused on improving their potency and physicochemical properties, particularly in achieving high brain concentrations, which is vital for treating prion diseases (Gallardo-Godoy et al., 2011).

Antioxidant Additives for Lubricating Oils

In the field of industrial chemistry, 2-(2-Aminothiazol-4-yl)-4-methylphenol has been reacted with various compounds to produce derivatives evaluated as antioxidant additives for lubricating oils. This application demonstrates the chemical's potential in enhancing the performance and longevity of industrial oils (Amer et al., 2011).

Biomedical Applications

Aminothiazole derivatives have diverse biomedical applications. Their synthesis and characterization, including X-ray crystallographic and spectroscopic studies, have been a subject of interest. These compounds have potential in drug design, given their biological activity and stability (Adeel et al., 2017).

Hypolipidemic and Hypoglycemic Activity

This compound derivatives have been synthesized and evaluated for their hypolipidemic and hypoglycemic activities. These studies are crucial in exploring new therapeutic agents for conditions like hyperlipidemia and hyperglycemia, common in metabolic disorders (Mokale et al., 2011).

Corrosion Inhibition

Research has also explored the use of 2-aminothiazoles as corrosion inhibitors. Their effectiveness in protecting metal surfaces, such as mild steel, in corrosive environments highlights their potential in industrial applications, particularly in enhancing material durability and longevity (Shainy et al., 2017).

Antimicrobial and Antitubercular Agents

Some 2-aminothiazol-4-yl derivatives have been synthesized and characterized for their antimicrobial and antitubercular properties. This application is particularly significant in the development of new drugs and treatments for bacterial infections and tuberculosis (Karuvalam et al., 2012).

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-2-3-9(13)7(4-6)8-5-14-10(11)12-8/h2-5,13H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLQQWPWAGJCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469775
Record name Phenol, 2-(2-amino-4-thiazolyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103037-98-5
Record name Phenol, 2-(2-amino-4-thiazolyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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